molecular formula C16H13NO2S2 B2549686 (E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 2097940-37-7

(E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2549686
CAS No.: 2097940-37-7
M. Wt: 315.41
InChI Key: JZXCPPHOPRNVPG-ZZXKWVIFSA-N
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Description

(E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H13NO2S2 and its molecular weight is 315.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

The compound is relevant in the context of chemical synthesis, particularly in reactions involving furans and thiophenes. For instance, studies on C-H bond activation and borylation of furans and thiophenes demonstrate the significance of related compounds in catalytic processes. The research by Hatanaka, Ohki, and Tatsumi (2010) elaborates on this, showcasing the use of an iron-methyl complex for activating C-H bonds in furan and thiophene, leading to aryl complexes (Hatanaka, T., Ohki, Y., & Tatsumi, K. (2010).

Food Chemistry

In food chemistry, furan and acrylamide derivatives are studied for their potential toxic effects and ways to mitigate their presence in food products. Anese et al. (2013) provide insights into strategies to reduce acrylamide and furanic compounds in foods, highlighting the importance of these compounds in industrial food safety practices (Anese, M., Manzocco, L., Calligaris, S., & Nicoli, M. (2013).

Organic Chemistry and Synthesis

The compound's relevance is also seen in organic chemistry, where derivatives of furan and thiophene are synthesized for various applications. Pevzner (2021) discusses the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, illustrating the complex reactions and products that can be derived from furan and thiophene compounds (Pevzner, L. M. (2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of furan and thiophene are explored for their cytotoxic activities. A study by Sa̧czewski et al. (2004) investigates the in vitro cytotoxic potency of acrylonitriles substituted with various furan and thiophene rings on human cancer cell lines, indicating the potential therapeutic applications of these compounds (Sa̧czewski, F., Reszka, P., Gdaniec, M., Grünert, R., & Bednarski, P. (2004).

Solar Cell Applications

In the field of solar cell technology, derivatives of furan and thiophene are utilized in the engineering of organic sensitizers. Kim et al. (2006) report on the synthesis of novel organic sensitizers comprising these derivatives, demonstrating their high efficiency in converting photons to current, which is pivotal for solar cell technology (Kim, S., Lee, J. K., Kang, S., Ko, J., Yum, J., Fantacci, S., De Angelis, F., Di Censo, D., Nazeeruddin, Md. K., & Grätzel, M. (2006).

Properties

IUPAC Name

(E)-3-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c18-16(6-3-12-7-9-20-11-12)17-10-13-4-5-14(19-13)15-2-1-8-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCPPHOPRNVPG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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